N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Description
N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide (hereafter referred to as Compound A) is a heterocyclic organic molecule featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked to a 4-bromophenyl group via a sulfanylacetamide bridge. Structural elucidation of such compounds typically employs X-ray crystallography, with tools like SHELX and OLEX2 facilitating refinement and analysis .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c16-10-4-6-11(7-5-10)17-13(21)9-23-14-18-12-3-1-2-8-20(12)15(22)19-14/h1-8H,9H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPANFDJGEUGRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular structure, and biological significance, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Molecular Structure
The synthesis of this compound typically involves multi-step organic reactions. The compound features a bromophenyl group , a pyridotriazinone moiety , and a sulfanylacetamide linkage , which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉BrN₄O₂S |
| Molecular Weight | 360.2 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of compounds similar to this compound. For instance, derivatives containing the thiazole nucleus have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.
Mechanism of Action:
The antimicrobial activity is believed to occur through the inhibition of bacterial lipid biosynthesis and other mechanisms that disrupt cellular integrity.
Case Study: Anticancer Activity
In vitro studies have demonstrated that certain derivatives exhibit significant anticancer activity against human breast adenocarcinoma cell lines (e.g., MCF7). For example, compounds derived from similar structures were tested using the Sulforhodamine B (SRB) assay, revealing that some exhibited IC50 values in the low micromolar range.
Table 2: Anticancer Activity Results
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| d6 | 5.0 | MCF7 |
| d7 | 3.2 | MCF7 |
| d8 | 15.0 | MCF7 |
Molecular Docking Studies
Molecular docking studies using software such as Schrodinger v11.5 have been conducted to elucidate the binding modes of active compounds with specific receptors. These studies suggest that the presence of electron-withdrawing groups enhances binding affinity and biological activity.
Binding Affinity Analysis
The binding affinities of selected compounds indicate strong interactions with target proteins involved in cancer proliferation pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The following compounds are structurally related to Compound A and highlight key differences in substituents and functional groups:
Key Observations:
Electron Effects: The bromine in Compound A and the 4-bromophenylacetamide derivative introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets. The morpholine and sulfonamide groups in the pyrimidine-based compound increase polarity, likely improving aqueous solubility compared to Compound A.
Biological Implications: N-Substituted phenylacetamides, such as the derivative in , exhibit structural similarities to benzylpenicillin and have been screened for antimicrobial activity. The bromine substituent in Compound A may enhance antimicrobial potency compared to non-halogenated analogs . The pyrido-triazinone core in Compound A and its methyl analog could confer unique binding modes in enzyme inhibition, distinct from the pyrimidine-morpholine system in .
Crystallographic Data :
Pharmacological and Physicochemical Properties
- Solubility : The sulfonamide and morpholine groups in suggest higher solubility in polar solvents compared to Compound A , which relies on the thioether and amide for solubility.
- Stability: The pyrido-triazinone core may offer greater metabolic stability than the pyrimidine derivative in , owing to reduced susceptibility to enzymatic degradation.
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(4-bromophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide?
The synthesis requires precise control of reaction conditions to maximize yield and purity. Key parameters include:
- Temperature : Maintaining 60–80°C during coupling reactions to avoid side products (e.g., dimerization) .
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while ethanol facilitates crystallization .
- Catalysts : Bases such as NaOAc or KCO improve nucleophilic substitution efficiency at the sulfanylacetamide moiety .
- Reaction Time : Extended reaction times (12–24 hours) are often necessary for complete cyclization of the pyrido[1,2-a][1,3,5]triazin-4-one core .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrido-triazine ring and thioacetamide linkage. For ambiguous peaks, 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities. Discrepancies between calculated and observed masses may indicate incomplete purification or isotopic patterns from bromine .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1700 cm) and C-S (600–700 cm) confirm functional group integrity. Contradictions with literature data often arise from polymorphic forms, which can be resolved via X-ray crystallography .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Oxidation of Thioether : The sulfanyl group (-S-) may oxidize to sulfoxide (-SO-) or sulfone (-SO-) under aerobic conditions. Use of inert atmospheres (N) and antioxidants like BHT minimizes this .
- Ring-Opening of Pyrido-Triazine : Acidic or basic conditions can hydrolyze the triazine ring. Buffering the reaction at neutral pH (e.g., phosphate buffer) prevents degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO, -CF) at the 4-bromophenyl moiety enhances interactions with hydrophobic enzyme pockets, as seen in analogs with improved IC values against kinase targets .
- Sulfanyl Linker Modifications : Replacing the thioacetamide with sulfonyl or sulfonamide groups alters pharmacokinetics. For example, sulfonyl derivatives show increased metabolic stability in hepatic microsome assays .
- Pyrido-Triazine Core Optimization : Fluorination at the 3-position of the pyridine ring improves water solubility without compromising target binding .
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
- Nucleophilic Substitution : The bromine atom on the phenyl ring undergoes SNAr reactions with amines or thiols under mild conditions (50°C, DMF). Kinetic studies suggest a second-order dependence on nucleophile concentration .
- Oxidation Pathways : The sulfanyl group oxidizes preferentially over the pyrido-triazine core. Computational DFT studies indicate a lower activation energy (ΔG = 25 kcal/mol) for sulfoxide formation compared to triazine ring oxidation .
Q. How can computational modeling predict binding modes and toxicity profiles?
- Molecular Docking : Docking into kinase ATP-binding pockets (e.g., EGFR) reveals hydrogen bonding between the triazine C=O and Lys745. MD simulations (100 ns) assess binding stability .
- ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 inhibition risk. Toxicity alerts for hepatotoxicity correlate with structural analogs containing bromophenyl groups .
Q. How should researchers address contradictions in bioactivity data across studies?
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) significantly impact IC values. Standardized protocols (e.g., MTT assays at 24 hours) reduce variability .
- Impurity Interference : HPLC purity >95% is critical. Trace impurities (e.g., unreacted 4-bromophenyl precursors) can falsely elevate activity in enzyme inhibition assays .
Q. What strategies enhance the stability of the sulfanylacetamide linkage under physiological conditions?
- Prodrug Design : Masking the thioether as a disulfide (-S-S-) improves plasma stability. In vivo, glutathione reduces the disulfide to release the active compound .
- Steric Shielding : Bulky substituents (e.g., tert-butyl) adjacent to the sulfur atom reduce nucleophilic attack by serum thiols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
